2,3,4,5-Tetrachlorobenzoic acid
Overview
Description
2,3,4,5-Tetrachlorobenzoic acid is a chemical compound with the molecular formula C7H2Cl4O2 and a molecular weight of 259.902 g/mol . It is used in various chemical reactions and is provided to researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrachlorobenzoic acid consists of 7 carbon atoms, 2 hydrogen atoms, 4 chlorine atoms, and 2 oxygen atoms . The exact spatial configuration can be found in specialized databases or 3D chemical structure viewers.Physical And Chemical Properties Analysis
2,3,4,5-Tetrachlorobenzoic acid has a density of 1.7±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and surface tension can also be found .Scientific Research Applications
Catalyst in Amide Condensation
2,3,4,5-Tetrachlorobenzoic acid derivatives have been utilized as catalysts in the dehydrative amide condensation process. A study by Maki, Ishihara, & Yamamoto (2006) demonstrated the effectiveness of 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives as superior catalysts for amide condensation of sterically demanding carboxylic acids.
Environmental Impact Studies
Research on chlorinated compounds, similar to 2,3,4,5-Tetrachlorobenzoic acid, has been conducted to understand their environmental impact. For instance, a study by Shadoff, Hummel, Lamparski, & Davidson (1977) explored the accumulation of 2,3,7,8-tetrachlorodibenzo-p-dioxin in environments exposed to 2,4,5-trichlorophenoxyacetic acid ester herbicides.
Molecular-scale Hybrid Materials
2,3,4,5-Tetrachlorobenzoic acid derivatives are also used in the formation of molecular-scale hybrid materials. A study by Yan & Wang (2007) showed the modification of 2-chlorobenzoic acid for creating organic-inorganic molecular-based hybrid materials, demonstrating its potential in material science applications.
Structural and Magnetic Studies
Tetrachlorobenzoic acid derivatives have been examined for their structural and magnetic properties. For example, Zhao et al. (2014) synthesized and studied the magnetic properties of Dy₂Co₂L₁₀(bipy)₂ and Ln₂Ni₂L₁₀(bipy)₂, where 3,5-dichlorobenzoate anions acted as bridging ligands.
Biotransformation and Decomposition Studies
Studies have also focused on the biotransformation and decomposition of chlorobenzoic acids. Nadeau, Menn, Breen, & Sayler (1994) demonstrated the biotransformation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by Alcaligenes eutrophus A5, which involved the formation of 4-chlorobenzoic acid as a major stable intermediate.
Chemical Transformation Studies
The chemical transformation of chlorobenzoic acids has been a subject of research as well. Remberger, Hynning, & Neilson (1991) developed a specific analytical procedure to examine the stability of chlorinated benzo-1,2-quinones under conditions used for investigating their toxicity to aquatic organisms.
Safety And Hazards
properties
IUPAC Name |
2,3,4,5-tetrachlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMTEKFGUWSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870383 | |
Record name | 2,3,4,5-Tetrachlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrachlorobenzoic acid | |
CAS RN |
50-74-8 | |
Record name | 2,3,4,5-Tetrachlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,4,5-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrachlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrachlorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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